molecular formula C14H15N3 B045844 o-Aminoazotoluene CAS No. 97-56-3

o-Aminoazotoluene

Cat. No.: B045844
CAS No.: 97-56-3
M. Wt: 225.29 g/mol
InChI Key: PFRYFZZSECNQOL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

o-Aminoazotoluene (o-AT) is a potent hepatocarcinogen . The primary targets of o-AT are the aryl hydrocarbon receptor (Ahr) and the constitutive androstane receptor (Car) in the liver . Both receptors are directly involved in hepatocarcinogenesis .

Mode of Action

o-AT interacts with its targets, Ahr and Car, by activating them . The activation of these receptors leads to changes in the expression levels of their target genes, Cyp1a1 and Cyp2b10 . The activation of Ahr and Car signaling pathways plays a significant role in the carcinogenic action of o-AT .

Biochemical Pathways

The biochemical pathways affected by o-AT involve the Ahr and Car signaling pathways . The activation of these pathways influences the mRNA expression levels of Ahr, Car, and their target genes Cyp1a1 and Cyp2b10 . The changes in these expression levels correlate with the degree of inflammatory response in the liver .

Pharmacokinetics

It is known that o-at is sensitive to prolonged exposure to heat . It is also incompatible with strong oxidizing agents .

Result of Action

The activation of Ahr and Car by o-AT leads to changes in the expression levels of their target genes, Cyp1a1 and Cyp2b10 . These changes correlate with the degree of inflammatory response in the liver . The inflammatory response is more pronounced and prolonged in mice sensitive to o-AT-induced hepatocarcinogenesis .

Action Environment

The action of o-AT can be influenced by environmental factors. For example, o-AT is sensitive to prolonged exposure to heat . It is also incompatible with strong oxidizing agents . These factors can influence the stability and efficacy of o-AT.

Biochemical Analysis

Biochemical Properties

o-Aminoazotoluene has been shown to interact with various enzymes and proteins. It has been found that this compound administration activates the aryl hydrocarbon receptor (Ahr) and the constitutive androstane receptor (Car) in the mouse liver . These receptors are directly involved in hepatocarcinogenesis .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been found to induce colonic tumors in mice with dextran sulfate sodium-induced colitis . It also caused severe inflammatory infiltration and proliferation of oval cells in liver tissue .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It has been found to activate the Ahr and Car receptors in the mouse liver . The activation of these receptors is directly involved in hepatocarcinogenesis .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been found that this compound remains stable under normal temperatures and pressures . The effects of this compound on cellular function can change over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been found that this compound in noncarcinogenic doses promoted the development of liver tumors in female ICR mice .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been found that this compound administration activates the Ahr and Car receptors in the mouse liver . These receptors are involved in various metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Diazotization and Coupling:

      Starting Materials: o-Methylaniline and hydrochloric acid.

      Procedure: o-Methylaniline is diazotized with sodium nitrite in the presence of hydrochloric acid at temperatures below 28°C.

      Reaction Conditions: The reaction is typically carried out at low temperatures to prevent decomposition of the diazonium salt.

  • Industrial Production Methods:

      Large-Scale Synthesis: The industrial production of o-Aminoazotoluene follows similar synthetic routes but on a larger scale.

Chemical Reactions Analysis

Types of Reactions:

Properties

IUPAC Name

2-methyl-4-[(2-methylphenyl)diazenyl]aniline
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InChI

InChI=1S/C14H15N3/c1-10-5-3-4-6-14(10)17-16-12-7-8-13(15)11(2)9-12/h3-9H,15H2,1-2H3
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InChI Key

PFRYFZZSECNQOL-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=CC=C1N=NC2=CC(=C(C=C2)N)C
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Molecular Formula

C14H15N3
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DSSTOX Substance ID

DTXSID1020069
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Molecular Weight

225.29 g/mol
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Physical Description

Reddish-brown to golden crystals; orangish red powder. Odorless. (NTP, 1992), Reddish-brown to golden solid; [HSDB]
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Boiling Point

Sublimes above 302 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), SOL IN ALCOHOL, ETHER, CHLOROFORM, SOL IN OILS & FATS, SOL IN ACETONE, CELLOSOLVE & TOLUENE
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Density

0.57 (NTP, 1992) - Less dense than water; will float
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Vapor Pressure

0.00000075 [mmHg], 7.5X10-7 mm Hg at 25 °C (extrapolated)
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Mechanism of Action

Increase in the chemical carcinogenicity of aromatic amines due to the presence of methyl groups and aromatic rings is examined. Based on the multistage process of carcinogenesis, data indicate that methyl groups and aromatic amines convert initiators into complete carcinogens. Experiments on rats with aromatic amines show that o-aminoazotoluene and 4-dimethylaminobenzene induce liver tumors. 4-Aminobenzene, considered a tumor initiator, also induces liver tumors in rats. The methyl groups are specifically active; 4-diethylaminobenzene is not carcinogenic whereas 4-dimethylaminobenzene is. Several studies with the aromatic hydrocarbons phenanthrene, chrysene, and benz(a)anthracene show them to be either noncarcinogenic, weakly carcinogenic, or tumor initiators. The methyl derivatives trimethylphenanthrene and 1,2,3,4-tetramethylphenanthrene are weak but not positive skin carcinogens in mice. 7,12-Dimethylbenz(a)anthracene is a very potent tumor promoter. Benzene rings also contribute to the carcinogenic process. It was concluded that in many cases the increase in carcinogenic activity after methyl groups are introduced into the molecule is due to tumor promoting rather than initiating activity.
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Color/Form

GOLDEN CRYSTALS, REDDISH-BROWN TO YELLOW CRYSTALS, YELLOW LEAVES FROM ALCOHOL

CAS No.

97-56-3, 41576-40-3, 61550-68-3
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Melting Point

214 to 216 °F (NTP, 1992), 101-102 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is o-Aminoazotoluene and what is it primarily known for?

A1: this compound is a synthetic organic azo dye primarily known for its carcinogenic properties. []

Q2: What types of tumors does this compound induce in animal models?

A2: In animal models, this compound has been shown to induce hepatomas (liver cancer), lung tumors, bladder tumors, and lung hemangioendotheliomas. [] Studies have shown its ability to induce subcutaneous sarcomas in mice as well. []

Q3: How does diet affect this compound-induced liver cancer in rats?

A3: Research indicates that a diet rich in rice can exacerbate the carcinogenic effects of this compound in rats. [, , , , ] Conversely, supplementing the diet with components like dried brewer’s yeast, liver extract, or diets high in protein and riboflavin have demonstrated protective effects against liver cancer development. [, , , ]

Q4: Does this compound exhibit sex-specific carcinogenicity?

A4: Yes, studies show a sex difference in the incidence of liver tumors induced by this compound. Neonatal injection of the compound in A/Jax strain mice resulted in a higher incidence of liver tumors in males (46.2%) compared to females (18.5%). [] This contradicts the incidence observed when the same strain receives monthly injections in adulthood. []

Q5: What role does cytochrome P450 play in this compound's carcinogenicity?

A5: Cytochrome P450, particularly the CYP1A family, plays a crucial role in the metabolic activation of this compound into carcinogenic metabolites. Studies show a correlation between this compound's carcinogenic activity, its mutagenic potential, and its ability to induce hepatic CYP1 activity. [] Inhibition of CYP1A, particularly CYP1A2, has been linked to a decrease in this compound-induced hepatocarcinogenesis. [, ]

Q6: Is there evidence suggesting this compound interacts with specific proteins during carcinogenesis?

A6: Yes, research suggests this compound may interact with specific proteins during carcinogenesis. * p53: this compound has been shown to bind to and inactivate the p53 protein, leading to genomic instability, which is believed to be a driving force in the development of cancer. []* HNF3: this compound has been shown to suppress glucocorticoid induction of tyrosine aminotransferase (TAT) in the liver of mice susceptible to its carcinogenic effects. This suppression is associated with a decrease in the DNA-binding activity of HNF3, a transcription factor. []

Q7: Does this compound influence the expression of specific markers during hepatocarcinogenesis?

A7: Yes, studies indicate this compound influences the expression of certain fetal liver markers:* α-Fetoprotein (AFP): this compound administration leads to an early, transient increase in serum AFP levels, followed by a sustained elevation coinciding with liver tumor appearance. []* γ-Glutamyltranspeptidase (GGT): This enzyme shows an early and sustained increase in activity within the liver shortly after this compound administration begins. [, ] This increase is localized to preneoplastic lesions and is considered a marker for early stages of chemically-induced liver cancer. []

Q8: How is this compound metabolized in rats?

A8: this compound undergoes various metabolic transformations in rats, resulting in several metabolites detected in bile, including:* N-glucuronide of this compound* N-glucuronide of an this compound derivative with an oxidized 2'-methyl group* Conjugates of 4'-hydroxylated this compound with sulfuric acid or glucuronic acid* Similar conjugates of 4'-hydroxylated and N-acetylated this compound* A double conjugate of 4'-hydroxylated this compound with N-glucuronic acid and O-sulfuric acid. []

Q9: Which metabolites of this compound exhibit mutagenic activity?

A9: In vitro studies using rat liver microsomes have identified several metabolites of this compound, with varying mutagenic activities:* N-hydroxy-o-Aminoazotoluene: This metabolite displays strong mutagenic activity both with and without the presence of an external metabolic activation system (S9). []* 2'-hydroxymethyl-3-methyl-4-aminoazobenzene: This metabolite shows strong mutagenic activity, but only in the presence of an S9 metabolic activation system. []* 4'-hydroxy-o-Aminoazotoluene and 4,4'-bis(o-tolylazo)-2,2' -dimethylazoxybenzene: These metabolites did not exhibit mutagenic activity. []

Q10: What is the molecular formula and weight of this compound?

A10: this compound has the molecular formula C14H15N3 and a molecular weight of 225.29 g/mol.

Q11: Can spectroscopic techniques be used to characterize this compound?

A11: Yes, resonance Raman spectroscopy has been successfully used to study the interaction of this compound with acidic sites on silica-alumina surfaces. The technique provides evidence for the protonation of this compound upon interaction with these sites. []

Q12: Are there alternative compounds or substitutes for this compound?

A12: While the provided research doesn't explicitly discuss alternatives, other carcinogenic azo dyes like p-dimethylaminoazobenzene (also known as "Butter Yellow") have been investigated for their carcinogenic potential. [, , , ] Comparisons of their performance, cost, and impact would require further research.

Q13: What safety precautions should be taken when handling this compound?

A13: this compound is a known carcinogen and should be handled with extreme caution. Always refer to the Safety Data Sheet (SDS) for detailed safety information. General guidelines include:

    Q14: What are some milestones in the research of this compound?

    A14: Key milestones in this compound research include:

    • Early 20th century: Early claims suggested this compound could accelerate epithelial proliferation and potentially cause liver adenomas, but definitive evidence was lacking. []
    • 1935: Sasaki and Yoshida demonstrated the carcinogenic potential of this compound, inducing liver cancer in rats fed a rice-based diet. [, ]

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